1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
CAS No.: 920177-14-6
Cat. No.: VC4547186
Molecular Formula: C16H17N7O
Molecular Weight: 323.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920177-14-6 |
|---|---|
| Molecular Formula | C16H17N7O |
| Molecular Weight | 323.36 |
| IUPAC Name | 1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H17N7O/c1-12(24)21-7-9-22(10-8-21)15-14-16(18-11-17-15)23(20-19-14)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
| Standard InChI Key | FLGKOKRQYFLJCJ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound combines three key structural elements:
-
A triazolopyrimidine core (3-phenyl-3H-triazolo[4,5-d]pyrimidine), which mimics purine bases, enabling interactions with enzymes and receptors.
-
A piperazine ring at position 7 of the triazolopyrimidine, enhancing solubility and providing a site for functionalization.
-
An acetyl group (-COCH₃) at the terminal nitrogen of the piperazine, influencing steric and electronic properties.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₇O |
| Molecular Weight | 323.36 g/mol |
| IUPAC Name | 1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
| SMILES | CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
| logP (Predicted) | 2.5 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The triazolopyrimidine core’s planar structure facilitates π-π stacking with aromatic residues in biological targets, while the piperazine moiety enhances water solubility through protonation at physiological pH .
Synthetic Pathways
Key Synthetic Steps
The synthesis involves three stages (Figure 1):
-
Triazolopyrimidine Formation: Condensation of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide with a chlorinating agent (e.g., POCl₃) yields 7-chloro-3-phenyl-3H-[1,triazolo[4,5-d]pyrimidine.
-
Piperazine Coupling: Nucleophilic substitution replaces the chlorine atom with piperazine under reflux in anhydrous THF, using DIPEA as a base.
-
Acetylation: Reaction of the secondary amine on piperazine with acetyl chloride in DCM completes the synthesis.
Optimization Challenges
-
Yield: The final step’s yield (65–75%) is sensitive to reaction time and temperature. Prolonged acetylation leads to over-acylation byproducts.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product due to polar impurities .
Physicochemical and Spectral Properties
Solubility and Stability
-
Solubility: Soluble in DMSO (>10 mg/mL), DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL).
-
Stability: Stable at room temperature for 6 months when stored in desiccated conditions. Degrades in acidic (pH <3) or basic (pH >9) environments.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.85–7.45 (m, 5H, phenyl), 3.85–3.60 (m, 8H, piperazine), 2.10 (s, 3H, acetyl).
Biological Activity and Mechanisms
Kinase Inhibition
The triazolopyrimidine scaffold competes with ATP in kinase binding pockets. In vitro assays against CDK2 and EGFR show IC₅₀ values of 1.2 μM and 2.8 μM, respectively, suggesting potential in cancer therapy .
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound disrupts DNA gyrase activity, as shown by molecular docking studies.
Applications in Drug Discovery
Lead Optimization
-
Triazolopyrimidine Modifications: Fluorine or methoxy groups at the phenyl ring improve kinase selectivity (e.g., 3-fluorophenyl analog: CDK2 IC₅₀ = 0.7 μM) .
-
Piperazine Substitutions: Replacing acetyl with sulfonamide groups enhances blood-brain barrier penetration .
Preclinical Challenges
-
Metabolic Stability: Microsomal assays reveal rapid oxidation of the piperazine ring (t₁/₂ = 12 min in human liver microsomes), necessitating prodrug strategies .
Comparative Analysis with Analogues
| Compound | Structural Variation | CDK2 IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | None | 1.2 | 0.09 |
| 3-Fluorophenyl Analog | F at phenyl para position | 0.7 | 0.05 |
| Piperazine Sulfonamide | -SO₂NH₂ instead of acetyl | 1.8 | 0.15 |
Fluorination boosts potency but reduces solubility, while sulfonamide substitution improves solubility at the cost of activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume